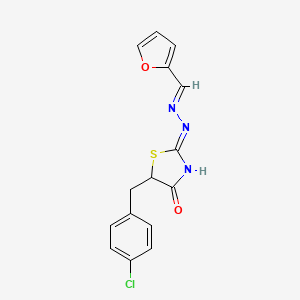

![molecular formula C20H16N4O4S2 B2862736 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 687567-99-3](/img/structure/B2862736.png)

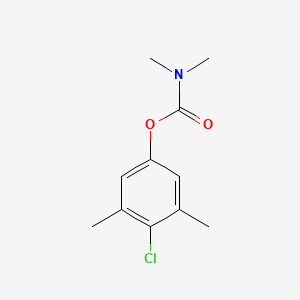

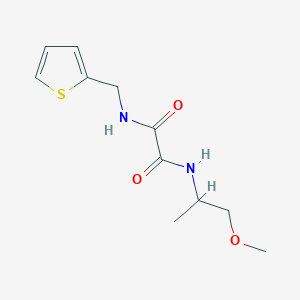

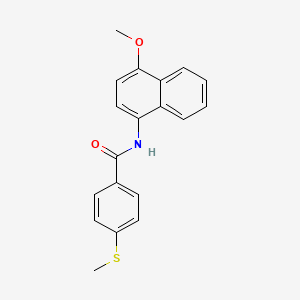

2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a complex organic molecule. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction mixture is typically stirred at room temperature for several hours, then diluted with cold water, collected by filtration, washed with water, and recrystallized from chloroform/ethanol .Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains nitrophenyl, oxo, and phenylacetamide functional groups .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions, including cyclization, condensation, and base-promoted cyclization . These reactions can lead to the formation of various derivatives with different biological activities.Physical And Chemical Properties Analysis

The compound is likely to be a crystalline solid at room temperature, with a melting point of 277-278°C . Its infrared (IR) spectrum shows peaks at 2206 cm^-1 (C≡N), 1678 cm^-1 (C=O), and 1527, 1350 cm^-1 (NO2) .Aplicaciones Científicas De Investigación

Therapeutic Potential

The compound is a derivative of pyridopyrimidines, which have shown significant therapeutic interest . Pyridopyrimidines are present in relevant drugs and have been studied extensively in the development of new therapies .

Antitumor Activity

Some derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines, which are structurally similar to the compound , have shown pronounced antitumor activity . The activity of these compounds seems to depend mostly on the nature of the amine fragments .

Inhibition of Dihydrofolate Reductase (DHFR)

Compounds similar to the one , such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis . This inhibition has shown good antitumor effects on carcinosarcoma in rats .

Antimicrobial Activity

Some new thienopyrimidine derivatives have been synthesized and applied as antimicrobial agents . Although the specific compound was not mentioned, it is plausible that it could have similar applications given its structural similarity.

Synthesis of New Heterocyclic Systems

The compound can be used in the synthesis of new heterocyclic systems, such as furo[2–e]imidazo[1,2-c]pyrimidine and furo[2,3-e]pyrimido[1,2-c]pyrimidine . These new systems could potentially have their own unique applications in various fields of research .

Drug Development

Given the therapeutic potential and biological activity of pyridopyrimidine derivatives, the compound could be used in the development of new drugs . For example, it could be used to synthesize new compounds with improved pharmacological properties .

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the thieno[3,2-d]pyrimidine class of chemical compounds, which have been reported to exhibit diverse biological activities . .

Mode of Action

Thieno[3,2-d]pyrimidines are known to interact with various biological targets through different mechanisms

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with various pharmacological properties such as antiviral, antioxidant, and antimalarial activities

Pharmacokinetics

The compound’s lipophilicity, which influences its ability to diffuse into cells, is a key factor affecting its bioavailability . .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S2/c25-17(21-13-4-2-1-3-5-13)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-6-8-15(9-7-14)24(27)28/h1-9H,10-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGKEKHLHKXYCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![N-[(3-methoxyphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2862658.png)

![2-(2,4-dichlorophenoxy)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2862659.png)

![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2862670.png)

![2-(4-chlorobenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2862672.png)

![N,N-Dimethyl-2-(pyrazolo[1,5-a]pyrazin-4-yloxy)cyclohexan-1-amine](/img/structure/B2862674.png)